molecular formula C23H18Cl2N4OS B11980604 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11980604
M. Wt: 469.4 g/mol
InChI Key: VZMXPJPAVNJEIN-LGJNPRDNSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Thioether Formation: The benzimidazole derivative is then reacted with a chlorobenzyl halide to introduce the thioether linkage.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Final Condensation: The hydrazide is then condensed with 3-chlorobenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.

    Reduction: Reduction reactions can target the imine group in the hydrazide moiety.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives and their interactions with various biomolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The thioether and hydrazide moieties may also contribute to its biological activity by facilitating interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide lies in its specific substitution pattern and the presence of both thioether and hydrazide functionalities. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-8-5-6-16(12-18)13-26-28-22(30)15-31-23-27-20-10-3-4-11-21(20)29(23)14-17-7-1-2-9-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

VZMXPJPAVNJEIN-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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